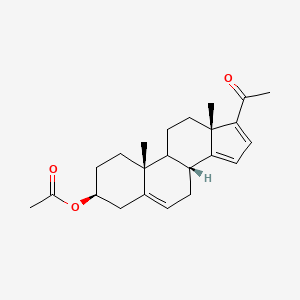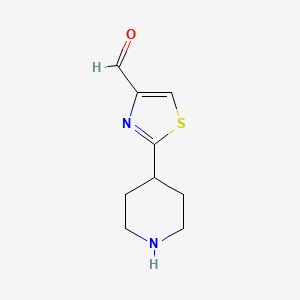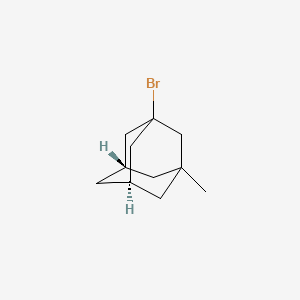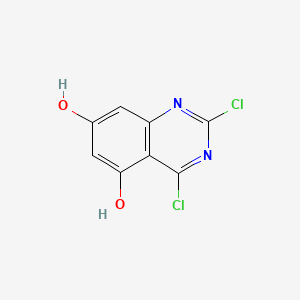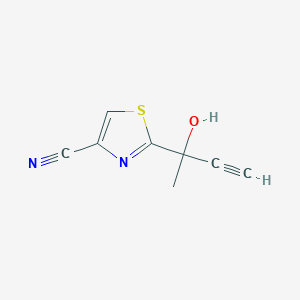
Mildronate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mildronate-d3, also known as 2-(2-Carboxyethyl)-1,1,1-trimethyl-d3 hydrazinium inner salt, is a deuterated form of Mildronate. It is a pharmaceutical compound primarily used for its cardioprotective and neuroprotective properties. This compound is a stable isotope-labeled compound, which makes it valuable in various scientific research applications, particularly in the study of metabolic pathways and drug metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mildronate-d3 involves the incorporation of deuterium atoms into the Mildronate molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Purification: The resulting this compound is purified using standard purification techniques such as crystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to deuteration reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale purification methods, and rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Mildronate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Mildronate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in tracer studies to investigate biological processes and metabolic flux.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Mildronate in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
Mildronate-d3 exerts its effects by inhibiting the biosynthesis of carnitine, a compound essential for fatty acid oxidation. The inhibition occurs through the competitive inhibition of gamma-butyrobetaine hydroxylase, an enzyme involved in carnitine production. By reducing carnitine levels, this compound shifts cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This mechanism helps protect cells from ischemic damage and improves cellular survival.
類似化合物との比較
Similar Compounds
Mildronate: The non-deuterated form of Mildronate-d3, used for similar cardioprotective and neuroprotective purposes.
Carnitine: A naturally occurring compound involved in fatty acid metabolism, which this compound inhibits.
Gamma-Butyrobetaine: A precursor in the biosynthesis of carnitine, targeted by this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in studies requiring precise tracking of metabolic processes.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
3-[[dimethyl(trideuteriomethyl)azaniumyl]amino]propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/i1D3 |
InChIキー |
PVBQYTCFVWZSJK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)NCCC(=O)[O-] |
正規SMILES |
C[N+](C)(C)NCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


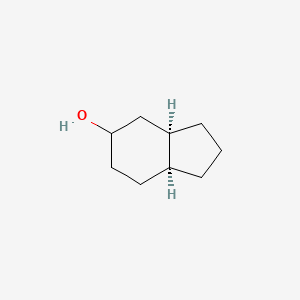
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
